1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)-
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Overview
Description
1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group and a phenylethenyl group attached to the tetrazole ring. The (E)- configuration indicates the trans arrangement of the phenylethenyl group.
Preparation Methods
The synthesis of 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- can be achieved through various synthetic routes. One common method involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures (120-130°C) for several hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or the phenylethenyl group.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-phenyl-1-(phenylmethyl)-: This compound has a phenylmethyl group instead of a phenylethenyl group, resulting in different chemical and physical properties.
1H-Tetrazole, 5-phenyl-: This simpler compound lacks the additional phenylethenyl or phenylmethyl group, making it less complex and potentially less versatile in certain applications.
Properties
CAS No. |
39784-29-7 |
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Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-phenyl-1-[(E)-2-phenylethenyl]tetrazole |
InChI |
InChI=1S/C15H12N4/c1-3-7-13(8-4-1)11-12-19-15(16-17-18-19)14-9-5-2-6-10-14/h1-12H/b12-11+ |
InChI Key |
AZTJQSJLWKVSJL-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N2C(=NN=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CN2C(=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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